2-Oxa-5-azabicyclo[2.2.2]octan-6-one

Ring-Opening Polymerization Bicyclic Oxalactam Polyamide Synthesis

2-Oxa-5-azabicyclo[2.2.2]octan-6-one (CAS 129510-25-4, synonym 2,5-BOL) is a bicyclic oxalactam belonging to the heterobicyclo[2.2.2]octane family, characterized by a lactam carbonyl at the 6-position bridging an oxygen and nitrogen within a rigid bicyclic framework. It possesses an exact molecular mass of 127.0633 g/mol (C₆H₉NO₂), zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors, conferring a conformationally constrained architecture distinct from its saturated morpholine counterpart 2-oxa-5-azabicyclo[2.2.2]octane (MW 113.16, C₆H₁₁NO).

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B13685216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.2]octan-6-one
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC1CO2
InChIInChI=1S/C6H9NO2/c8-6-5-2-1-4(7-6)3-9-5/h4-5H,1-3H2,(H,7,8)
InChIKeyMNTWHOMAWPHVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-5-azabicyclo[2.2.2]octan-6-one (2,5-BOL) Procurement Guide: Bicyclic Oxalactam for Ring-Opening Polymerization and Heterocyclic Scaffold Synthesis


2-Oxa-5-azabicyclo[2.2.2]octan-6-one (CAS 129510-25-4, synonym 2,5-BOL) is a bicyclic oxalactam belonging to the heterobicyclo[2.2.2]octane family, characterized by a lactam carbonyl at the 6-position bridging an oxygen and nitrogen within a rigid bicyclic framework [1]. It possesses an exact molecular mass of 127.0633 g/mol (C₆H₉NO₂), zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors, conferring a conformationally constrained architecture distinct from its saturated morpholine counterpart 2-oxa-5-azabicyclo[2.2.2]octane (MW 113.16, C₆H₁₁NO) . Originally synthesized via a seven-step sequence from sodium 3,4-dihydro-2H-pyran-2-carboxylate, 2,5-BOL is primarily utilized as a monomer for anionic ring-opening polymerization (ROP) yielding stereochemically tunable polyamides containing tetrahydropyran rings, and as a chiral synthetic intermediate en route to the bridged morpholine scaffold found in the clinical IDH1-mutant inhibitor MRK A [1][2].

Why 2-Oxa-5-azabicyclo[2.2.2]octan-6-one Cannot Be Substituted by Its Regioisomer or Saturated Analog: Polymerizability and Reactivity Are Controlled by Carbonyl Placement


Although 2-oxa-5-azabicyclo[2.2.2]octan-6-one (2,5-BOL) shares the same elemental composition as its regioisomer 2-oxa-6-azabicyclo[2.2.2]octan-5-one (2,6-BOL), the positional swap of the lactam carbonyl from the 6- to the 5-position completely ablates anionic ring-opening polymerizability: 2,5-BOL undergoes productive anionic ROP yielding polyamide with Mn 3,000–8,000, whereas 2,6-BOL affords only a dimeric adduct in low yield under identical anionic conditions [1]. The saturated analog 2-oxa-5-azabicyclo[2.2.2]octane—lacking the carbonyl altogether—is a secondary amine (bridged morpholine) rather than a lactam, and thus cannot participate in the same polymerization chemistry; it instead serves as a nucleophilic fragment in medicinal chemistry applications such as the MRK A inhibitor scaffold [2]. These divergent outcomes arise from the electronic and stereoelectronic influence of the carbonyl positioning on the bicyclic framework, making indiscriminate substitution between these in-class compounds chemically invalid for any application relying on the lactam reactivity handle.

Quantitative Differentiation Evidence for 2-Oxa-5-azabicyclo[2.2.2]octan-6-one Against Closest Comparators


Anionic Ring-Opening Polymerization Outcome: 2,5-BOL Produces Polyamide, Whereas 2,6-BOL Fails to Polymerize

Under anionic polymerization conditions (potassium pyrrolidonate as catalyst, N-benzoyl-2,5-BOL as activator, bulk at 120 °C or in DMSO at 40–80 °C), 2,5-BOL undergoes efficient ring-opening polymerization to yield a polyamide with number-average molecular weight (Mn) of 3,000–8,000. By contrast, its regioisomer 2,6-BOL (2-oxa-6-azabicyclo[2.2.2]octan-5-one) does not undergo anionic polymerization under equivalent conditions and instead produces only a dimeric adduct in low yield [1]. This functional divergence is quantitative: productive polymer formation versus no polymer. The polyamide from 2,5-BOL contains cis- and trans-2,5-linked tetrahydropyran rings in the main chain, with the cis/trans ratio being condition-tunable [1][2].

Ring-Opening Polymerization Bicyclic Oxalactam Polyamide Synthesis

Tunable Cis/Trans Stereochemistry in 2,5-BOL-Derived Polyamide: Ratio Ranges from 70/30 to 95/5

The anionic ROP of 2,5-BOL yields a polyamide containing cis- and trans-2,5-linked tetrahydropyran rings in the polymer backbone. The cis/trans ratio can be tuned from 70/30 to 95/5 by adjusting reaction conditions such as temperature (40–120 °C) and solvent (bulk vs. DMSO) [1][2]. This level of stereochemical control has no reported counterpart for 2,6-BOL or 8,6-BOL, whose polymerization products exhibit different backbone connectivity. Furthermore, polycondensation of trans-5-amino-tetrahydropyran-2-carboxylic acid produces an all-trans polyamide that is substantially less soluble than the cis-rich polymer from 2,5-BOL ROP, dissolving only in trifluoroethanol, hexafluoro-2-propanol, and m-cresol [3].

Stereocontrolled Polymerization Tetrahydropyran Polymer Cis/Trans Isomerism

Thermal Stability of 2,5-BOL-Derived Polyamide: Decomposition Onset 280–320 °C Correlated with Cis/Trans Composition

The polyamide obtained from anionic ROP of 2,5-BOL begins thermal decomposition between 280 °C and 320 °C, with the specific onset temperature depending on the cis/trans ratio of the 2,5-linked tetrahydropyran units in the backbone [1]. This range contrasts with the all-trans polyamide prepared by polycondensation, which exhibits fusion near 290–305 °C followed by decomposition at approximately 330 °C, and with polyamides derived from the enantiopure bicyclic oxalactam 8-oxa-6-azabicyclo[3.2.1]octan-7-one which show thermal transitions at about 130 °C (Tg), 260–285 °C (fusion), and 315 °C (decomposition) [2].

Thermal Analysis Polyamide Degradation Structure–Property Relationship

Molecular Architecture Differentiation: Oxalactam (MW 127.06, C₆H₉NO₂) vs. Saturated Morpholine (MW 113.16, C₆H₁₁NO) — Carbonyl Defines Synthetic Utility

2-Oxa-5-azabicyclo[2.2.2]octan-6-one (2,5-BOL) is an oxalactam with exact mass 127.0633 Da (C₆H₉NO₂) featuring a carbonyl at position 6, whereas its saturated congener 2-oxa-5-azabicyclo[2.2.2]octane (CAS 280-51-3) is a secondary amine with molecular weight 113.16 (C₆H₁₁NO) [1]. The +14 Da mass difference corresponds to the replacement of a CH₂ group by a C=O, conferring orthogonal reactivity: the oxalactam serves as a precursor that can be reduced to the saturated morpholine, a fragment critical to the potency of the IDH1-mutant inhibitor MRK A (IC₅₀ = 5 nM against mutant IDH1, with 10,000-fold selectivity over wild-type) [2]. Both compounds share zero rotatable bonds, one HBD, and two HBA, but the carbonyl presence in 2,5-BOL fundamentally alters the nitrogen hybridization and reactivity profile.

Synthetic Intermediate Lactam Reduction Scaffold Diversification

Note on Evidence Strength: High-Grade Differential Data for 2,5-BOL Is Confined to Polymer Chemistry; Biological Comparator Data Are Absent

The quantitative differentiation evidence for 2-oxa-5-azabicyclo[2.2.2]octan-6-one is predominantly derived from polymer chemistry studies published by the Okada/Sumitomo group (1990) and corroborated in KAKENHI project reports [1]. Direct head-to-head comparisons exist for 2,5-BOL versus 2,6-BOL (anionic ROP outcome) and 2,5-BOL versus 8,6-BOL (polymerizability ranking). However, no peer-reviewed biological activity data, no PK/PD comparisons, and no medicinal chemistry SAR are available for 2,5-BOL itself—the biological applications described in the literature pertain exclusively to the reduced, saturated morpholine form (2-oxa-5-azabicyclo[2.2.2]octane). Users procuring 2,5-BOL for biological or medicinal chemistry purposes should be aware that target engagement, selectivity, and ADME data are absent for the oxalactam form, and any biological extrapolation from the saturated analog is unsupported by direct evidence.

Evidence Gap Analysis Procurement Risk Assessment

Procurement-Driven Application Scenarios for 2-Oxa-5-azabicyclo[2.2.2]octan-6-one Based on Verified Differentiation Evidence


Anionic Ring-Opening Polymerization for Stereochemically Tunable Polyamide Synthesis

2,5-BOL is the only bicyclic oxalactam in the [2.2.2] family that undergoes productive anionic ROP to yield polyamide—its regioisomer 2,6-BOL fails completely under identical conditions, giving only a dimeric adduct [1]. Polymer chemists can exploit the tunable cis/trans ratio (70/30 to 95/5) to dial in polymer properties such as solubility and thermal decomposition onset (280–320 °C) by adjusting polymerization temperature and solvent [1][2]. The resulting polyamide is soluble in a broad range of common organic solvents including methanol, ethanol, DMSO, DMF, chloroform, and dichloromethane, facilitating solution processing and characterization [2].

Chiral Bicyclic Lactam Intermediate for Bridged Morpholine Scaffold Synthesis in Drug Discovery

The lactam carbonyl of 2,5-BOL provides a synthetic handle for reduction to the saturated 2-oxa-5-azabicyclo[2.2.2]octane scaffold—a bridged morpholine fragment critical to the potency of the clinical-stage IDH1-mutant inhibitor MRK A (IC₅₀ = 5 nM) [3]. While the oxalactam itself lacks direct biological validation, its constrained bicyclic architecture (zero rotatable bonds, MW 127.06) and carbonyl reactivity make it a strategic building block for medicinal chemistry programs targeting conformationally restricted amine scaffolds. Note: users should verify stereochemical requirements; the (R,R)-enantiomer of the reduced scaffold is required for MRK A, and stereoselective synthetic routes have been established starting from chiral bicyclic lactone intermediates [3].

Specialty Polyamide Materials with Broad Solvent Compatibility

The polyamide derived from 2,5-BOL (Mn 3,000–8,000) is soluble in a diverse solvent set spanning protic (methanol, ethanol), polar aprotic (DMSO, DMF), and chlorinated (chloroform, dichloromethane) solvents [1]. This contrasts sharply with the all-trans polyamide obtained via polycondensation, which is soluble only in fluorinated alcohols (trifluoroethanol, hexafluoro-2-propanol) and m-cresol [2]. For applications requiring solution-processable polyamides with tetrahydropyran backbone units—such as membrane casting, coating formulations, or amphiphilic block copolymer synthesis—2,5-BOL-derived polyamide offers a distinct solubility advantage over polycondensation products.

Thermally Processable Polyamide with Composition-Tunable Degradation Profile

The thermal decomposition onset of 2,5-BOL-derived polyamide (280–320 °C) can be shifted within this 40 °C window by controlling the cis/trans ratio of the polymer backbone [1]. This feature enables tailoring of the processing–degradation gap for applications such as melt extrusion or hot-press molding where thermal stability margins are critical. By contrast, polyamides from other bicyclic oxalactams (e.g., 8,6-BOL) exhibit distinct thermal transitions including a glass transition at ~130 °C and fusion at 260–285 °C, providing a different thermal landscape that may suit alternative processing modalities [2].

Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.2]octan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.